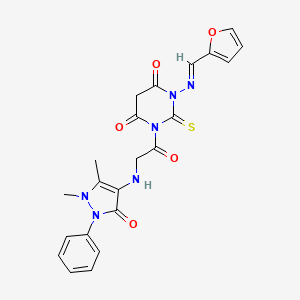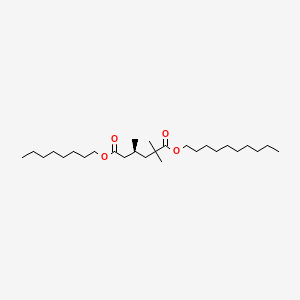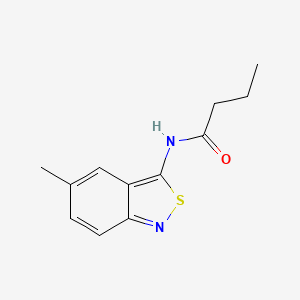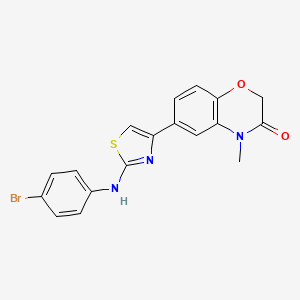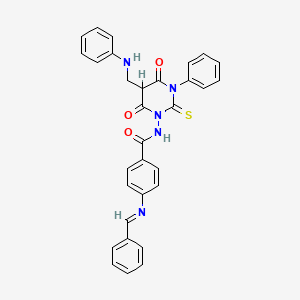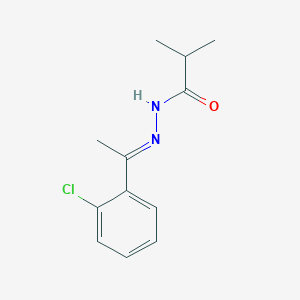
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methylpropanoic acid hydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: This compound shares a similar hydrazide structure but with different substituents, leading to distinct biological activities.
Hydrazones: These compounds, like (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide, exhibit a variety of biological and pharmacological characteristics.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group, for instance, can participate in unique substitution reactions, differentiating it from other hydrazides.
特性
CAS番号 |
133662-15-4 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8(2)12(16)15-14-9(3)10-6-4-5-7-11(10)13/h4-8H,1-3H3,(H,15,16)/b14-9+ |
InChIキー |
HUNSWBDYZGCGEF-NTEUORMPSA-N |
異性体SMILES |
CC(C)C(=O)N/N=C(\C)/C1=CC=CC=C1Cl |
正規SMILES |
CC(C)C(=O)NN=C(C)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


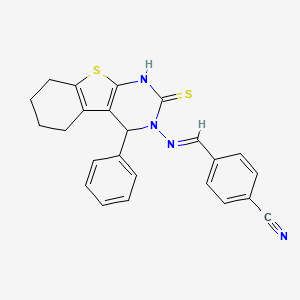
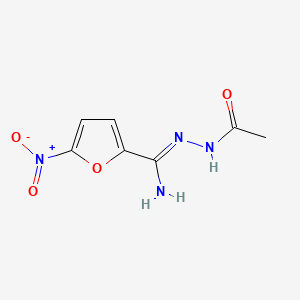
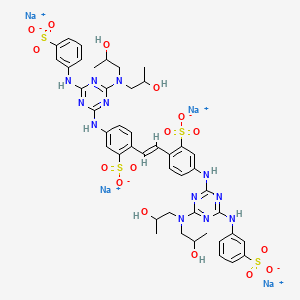
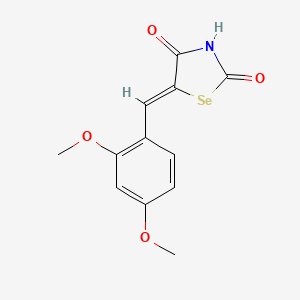
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)


